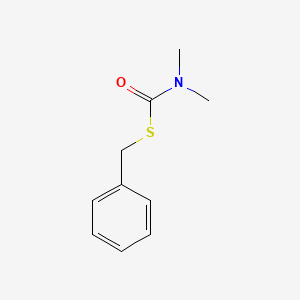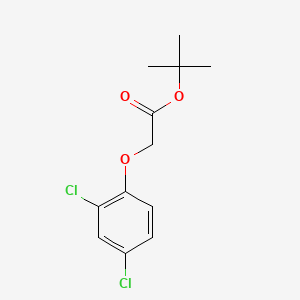
tert-Butyl (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C12H14Cl2O3This compound is primarily used as a herbicide and is known for its effectiveness in controlling broad-leaved weeds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl (2,4-dichlorophenoxy)acetate can be synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and tert-butyl alcohol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Substituted derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2,4-dichlorophenoxy)acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to introduce the 2,4-dichlorophenoxyacetate moiety into target compounds .
Biology
In biological research, this compound is studied for its herbicidal properties. It is used to investigate the mechanisms of action of herbicides and their effects on plant physiology. Researchers also explore its potential environmental impact and degradation pathways .
Medicine
While not commonly used directly in medicine, derivatives of 2,4-dichlorophenoxyacetic acid, including its butyl ester, are studied for their potential therapeutic applications. Research focuses on their effects on cellular processes and their potential use as lead compounds for drug development .
Industry
In the agricultural industry, this compound is widely used as a herbicide to control broad-leaved weeds in various crops. Its effectiveness and relatively low toxicity to non-target organisms make it a valuable tool for weed management .
Wirkmechanismus
The herbicidal activity of tert-Butyl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes by inducing uncontrolled cell division and growth, leading to the death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristematic regions, where it exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound of tert-Butyl (2,4-dichlorophenoxy)acetate, widely used as a herbicide.
Butyl 2,4-dichlorophenoxyacetate: Another ester derivative of 2,4-D, similar in structure and function.
2,4-Dichlorophenoxyacetic acid ethyl ester: Another ester form of 2,4-D, used for similar applications.
Uniqueness
This compound is unique in its specific ester form, which provides certain advantages in terms of stability and solubility compared to other esters. Its tert-butyl group offers increased resistance to hydrolysis, making it more effective in certain applications .
Eigenschaften
CAS-Nummer |
36304-26-4 |
|---|---|
Molekularformel |
C12H14Cl2O3 |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
tert-butyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
PJJFWHCUFJXWLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
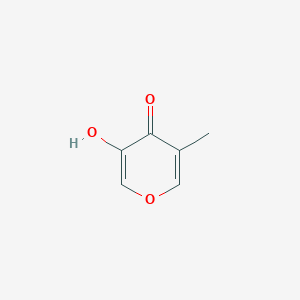
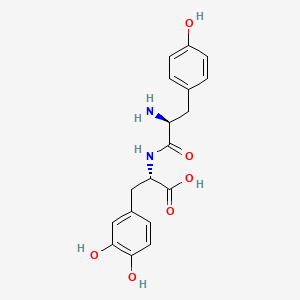
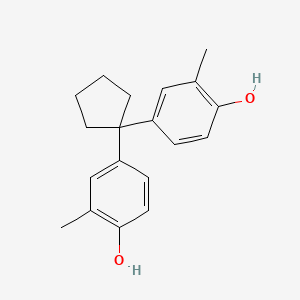

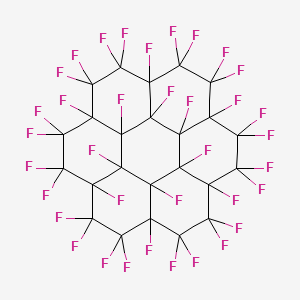
methanone](/img/structure/B14668657.png)
![Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine](/img/structure/B14668663.png)
